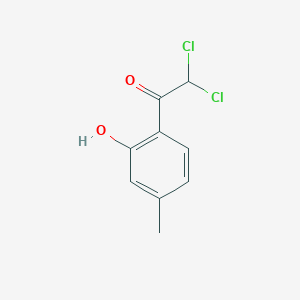
ETHANONE, 2,2-DICHLORO-1-(2-HYDROXY-4-METHYLPHENYL)- (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone, 2,2-dichloro-1-(2-hydroxy-4-methylphenyl)-(9CI): is a chemical compound with the molecular formula C9H8Cl2O2 It is a derivative of acetophenone, characterized by the presence of two chlorine atoms and a hydroxy group on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2,2-dichloro-1-(2-hydroxy-4-methylphenyl)-(9CI) typically involves the reaction of dichloroacetyl chloride with 3-methylanisole in the presence of aluminum chloride at 80°C. This reaction yields the desired compound with a moderate yield of around 30% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.
化学反应分析
Types of Reactions: Ethanone, 2,2-dichloro-1-(2-hydroxy-4-methylphenyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: Products may include 2,2-dichloro-1-(2-hydroxy-4-methylphenyl)ethanoic acid.
Reduction: Products may include 2,2-dichloro-1-(2-hydroxy-4-methylphenyl)ethanol.
Substitution: Products depend on the nucleophile used, such as 2,2-dichloro-1-(2-methoxy-4-methylphenyl)ethanone.
科学研究应用
Ethanone, 2,2-dichloro-1-(2-hydroxy-4-methylphenyl)-(9CI) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethanone, 2,2-dichloro-1-(2-hydroxy-4-methylphenyl)-(9CI) involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the dichloroacetyl group can participate in electrophilic reactions. These interactions can affect cellular pathways and enzyme activities, leading to various biological effects.
相似化合物的比较
- 2-Bromo-1-(2-hydroxy-3,5-diiodophenyl)ethanone
- 2-Bromo-1-(4-hydroxy-3,5-dinitrophenyl)ethanone
- 2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone
Comparison: Ethanone, 2,2-dichloro-1-(2-hydroxy-4-methylphenyl)-(9CI) is unique due to the presence of two chlorine atoms and a hydroxy group on the phenyl ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to its analogs.
属性
IUPAC Name |
2,2-dichloro-1-(2-hydroxy-4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-5-2-3-6(7(12)4-5)8(13)9(10)11/h2-4,9,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRNHOPSZTVLBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C(Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00552670 |
Source


|
| Record name | 2,2-Dichloro-1-(2-hydroxy-4-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116046-02-7 |
Source


|
| Record name | 2,2-Dichloro-1-(2-hydroxy-4-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
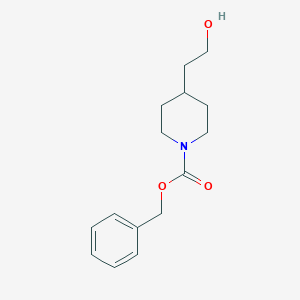
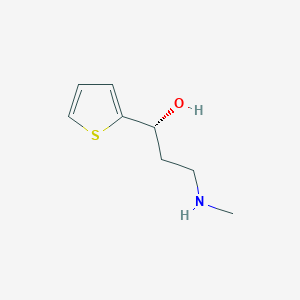
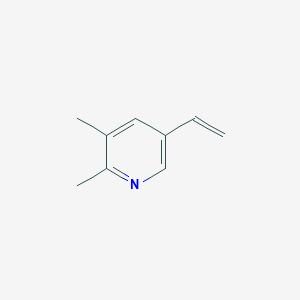
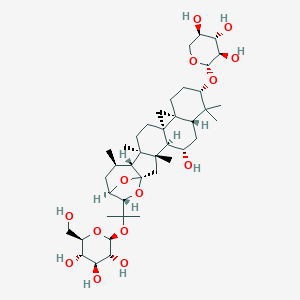
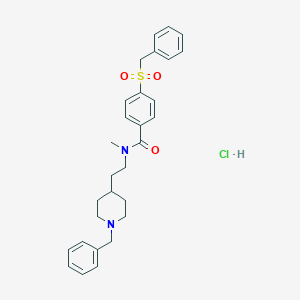
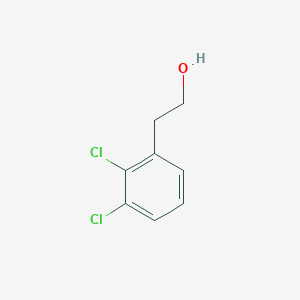
![1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol](/img/structure/B56067.png)
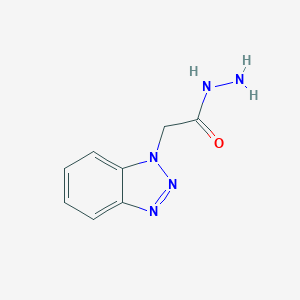

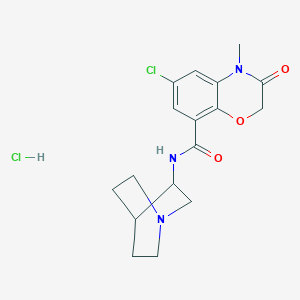
![3-[(1-Adamantylcarbonyl)amino]propanoic acid](/img/structure/B56072.png)
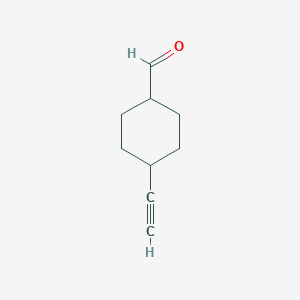
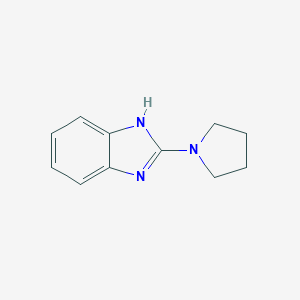
![4-[1,2-Dimethyl-6-(2-trimethylsilylethoxymethoxy)cyclohexyl]but-3-en-2-one](/img/structure/B56078.png)
